[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
“[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a complex organic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several steps, including the reaction with hydrazines or hydrazine hydrochlorides to generate intermediates . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure is not provided in the available literature .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into [1,2,4]triazolo[1,5-a]pyrimidine derivatives and similar compounds focuses on the synthesis of novel heterocyclic compounds. These efforts aim to expand the chemical space of such compounds due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives incorporating the 1,2,3-triazole moiety has been reported, highlighting the versatility of these heterocycles in generating a wide range of biologically active compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antimicrobial Activity
Some synthesized heterocyclic compounds exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising antimicrobial activities, underscoring the potential of these compounds in addressing the growing concern of antimicrobial resistance (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Antitumor and Antioxidant Activities
The exploration of [1,2,4]triazolo[1,5-a]pyrimidine derivatives also extends to their potential antitumor and antioxidant properties. Research efforts have demonstrated that some of these compounds exhibit significant in vitro antitumor activity against specific cancer cell lines, along with high antimicrobial and antioxidant activities, suggesting their utility in cancer research and therapy (Farag & Fahim, 2019).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential as a SARS-CoV-2 Main protease inhibitor . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been synthesized using a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that the compound might affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound might also exhibit similar effects .
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N10O/c1-11-20-21-14-13(17-4-6-25(11)14)23-7-9-24(10-8-23)15(27)12-19-16-18-3-2-5-26(16)22-12/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPPXLEKNIJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN5C=CC=NC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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